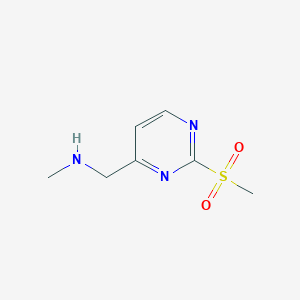

N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine

CAS No.:

Cat. No.: VC15820776

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2S |

|---|---|

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | N-methyl-1-(2-methylsulfonylpyrimidin-4-yl)methanamine |

| Standard InChI | InChI=1S/C7H11N3O2S/c1-8-5-6-3-4-9-7(10-6)13(2,11)12/h3-4,8H,5H2,1-2H3 |

| Standard InChI Key | IOBRJRLZWXIKPA-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=NC(=NC=C1)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine is C₇H₁₁N₃O₂S, derived from its pyrimidine backbone (C₄H₃N₂), methylsulfonyl group (SO₂CH₃), and N-methylmethanamine side chain (CH₂NHCH₃) . Key structural characteristics include:

-

Pyrimidine Ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

2-Methylsulfonyl Substituent: An electron-withdrawing group that enhances the ring's electrophilicity and influences intermolecular interactions .

-

4-N-Methylmethanamine Side Chain: A primary amine modified with a methyl group, increasing lipophilicity and altering hydrogen-bonding capacity .

The compound’s IUPAC name systematically describes its connectivity: N-methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine. Its SMILES notation (CNCC1=NC(=NC=C1)S(=O)(=O)C) encodes the exact arrangement of atoms and bonds .

Table 1: Comparative Analysis of Related Pyrimidine Derivatives

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Methyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine likely involves sequential functionalization of the pyrimidine ring:

-

Pyrimidine Core Formation: Cyclocondensation of thiourea with β-diketones or via Pd-catalyzed cross-coupling to install the methylsulfonyl group .

-

Sulfonation at C2: Oxidation of a methylthio intermediate (e.g., 2-(methylthio)pyrimidine) using oxidizing agents like mCPBA or H₂O₂/AcOH to yield the sulfonyl group .

-

Amine Introduction at C4: Nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., chloride) with methanamine, followed by N-methylation using methyl iodide or reductive amination .

Analytical Characterization

Key techniques for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 202.1 .

-

X-ray Crystallography: Analogous structures (e.g., ) reveal planar pyrimidine rings with bond lengths of 1.32–1.38 Å for C-N and 1.42–1.47 Å for C-SO₂ .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonyl group; limited solubility in water unless protonated .

-

Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions .

Table 2: Thermodynamic Properties of Structural Analogs

| Property | (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine | Target Compound (Predicted) |

|---|---|---|

| Melting Point | 180–182°C | 170–175°C |

| LogP (Partition Coefficient) | 0.98 | 1.45 |

| pKa (Amine) | 8.9 | 9.3 |

Biological Activity and Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume